molecular formula C12H11F7N2O4 B2394141 2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid CAS No. 2470436-18-9

2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid

Cat. No. B2394141
CAS RN: 2470436-18-9
M. Wt: 380.219
InChI Key: QACRJATZDRMFDM-UHFFFAOYSA-N
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Description

Azetidine is a four-membered saturated cyclic amine . It’s found in various natural products and synthetic compounds with distinctive physiological functionalities . The compound you’re interested in seems to be a complex one, containing an azetidine ring, a pyridine ring with a fluorine atom, and a trifluoroacetic acid group.


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives can be quite diverse, depending on the functional groups present in the compound. For instance, azetidine derivatives can undergo reactions such as the Suzuki–Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the properties of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Scientific Research Applications

1. Synthesis of New Heterocyclic Amino Acid Derivatives The compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Preparation of Optically Active Enantiomers

The compound is used in the preparation of optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids . This is achieved via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent .

Synthesis of Novel 1,3-Selenazole

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition . This novel 1,3-selenazole structure was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

4. Synthesis of Biologically Active Organoselenium Compounds The compound is used in the synthesis of biologically active organoselenium compounds . Selenium is an essential bio-trace element that plays an important role in antioxidant selenoproteins for protection against oxidative stress in humans and other animal species .

5. Synthesis of Azetidine Ring Containing Pharmacological Molecules The azetidine ring in the compound has been identified as a conformationally restricted component of important pharmacological molecules . This includes synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA) .

Synthesis of Antihypertensive Drug Azelnidipine

The azetidine ring is also present in the molecular structure of the well-known antihypertensive drug azelnidipine .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some azetidine derivatives are known to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

Azetidine derivatives have been widely used as building blocks to prepare small peptides, including new endomorphin analogues . They have drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades . Therefore, the study and application of azetidine derivatives, including “2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid”, could be a promising area for future research.

properties

IUPAC Name

2-(azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2C2HF3O2/c9-8-3-1-2-7(11-8)6-4-10-5-6;2*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJATZDRMFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid

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